8-Hydroxy-2-quinolinesulfonic acid monohydrate
Description
Chemical Identity: 8-Hydroxy-2-quinolinesulfonic acid monohydrate (CAS: 20946-17-2) is a heterocyclic compound with the molecular formula C₉H₇NO₄S·H₂O. It is structurally characterized by a quinoline backbone substituted with a hydroxyl group at the 8-position and a sulfonic acid group at the 2-position, with one water molecule of crystallization .
Properties
IUPAC Name |
8-hydroxyquinoline-2-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.H2O/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14;/h1-5,11H,(H,12,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVWNIJUCGABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716774 | |
| Record name | 8-Hydroxyquinoline-2-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20946-17-2 | |
| Record name | 8-Hydroxyquinoline-2-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-2-quinolinesulfonic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Typical Procedure:
- Reactants : Quinoline and 65% fuming sulfuric acid.
- Conditions :
- Slow addition of quinoline to fuming sulfuric acid under stirring.
- Temperature control to keep below 40–60°C during addition.
- After complete addition, stirring continues for 30 minutes.
- Gradual heating to 110–120°C and maintaining this temperature for 3 hours.
- Work-up :
- The sulfonated liquid is slowly added to ice water (~5°C) under stirring.
- The mixture is filtered, washed, and dried to yield 8-quinoline sulfonic acid.
Representative Data from Embodiments:
| Embodiment | Quinoline (g) | Fuming Sulfuric Acid (g) | Temperature (°C) | Reaction Time (h) | Yield of 8-Quinoline Sulfonic Acid (g) |
|---|---|---|---|---|---|
| 1 | 100 | 250 | 120 | 3 | 140 |
| 2 | 125 | 300 | 115 | 3 | 183 |
| 3 | 120 | 300 | 110 | 3 | 180 |
This sulfonation step is crucial to introduce the sulfonic acid group at the 2-position of quinoline, forming the sulfonic acid intermediate required for further transformation.
Conversion of 8-Quinoline Sulfonic Acid to 8-Hydroxyquinoline Derivative
The next critical step involves the conversion of the sulfonic acid group into a hydroxy group, effectively forming 8-hydroxyquinoline derivatives, including this compound.
Alkali Fusion Method:
- Reactants : 8-Quinoline sulfonic acid, sodium hydroxide, water, and a catalyst such as methanol.
- Conditions :
- The mixture is sealed in an autoclave.
- Heated to approximately 180°C under pressure (~1.5 MPa).
- Reaction time is about 7 hours.
- Post-reaction :
- The mixture is cooled to 60°C, pressure relieved.
- Water is added, and the reaction mixture is stirred.
- The product is isolated by filtration and drying.
This alkali fusion process facilitates the replacement of the sulfonic acid group with a hydroxy group, yielding the sodium salt of 8-hydroxyquinoline, which upon acidification forms the free 8-hydroxyquinoline compound.
Alternative High-Temperature Sodium Hydroxide Method (Patent US2489530A):
- Reactants : Divided sodium hydroxide, 0.5–4% water, and quinoline-8-sulfonic acid or its alkali/alkaline earth metal salts.
- Procedure :
- Sodium hydroxide is mixed with a small amount of water and heated to 250–290°C without fusion.
- The sulfonic acid compound is introduced into the hot sodium hydroxide mixture.
- The ratio of sodium hydroxide to sulfonic acid ranges from 1.2–2 to 1.
- The mixture is agitated to form the sodium salt of 8-hydroxyquinoline.
- Isolation :
- The sodium salt is dissolved in dilute mineral acid at approximately the reaction temperature to yield 8-hydroxyquinoline.
- Optionally, steam distillation can be used to purify the product.
This method emphasizes a rapid, high-temperature alkali fusion technique that efficiently converts quinoline sulfonic acid derivatives to 8-hydroxyquinoline salts, which are then acidified to the free acid form.
Hydration to Form this compound
The final product, this compound, is obtained by controlled crystallization and drying processes that incorporate one molecule of water of hydration into the crystal lattice.
- The hydrate form is typically isolated by crystallization from aqueous solutions.
- Drying conditions are controlled to preserve the monohydrate form rather than anhydrous or higher hydrates.
Summary Table of Preparation Methods
| Step | Reactants & Conditions | Key Parameters | Outcome/Product |
|---|---|---|---|
| Sulfonation | Quinoline + 65% fuming sulfuric acid; 40–60°C; 3 hours | Temperature control, slow addition | 8-Quinoline sulfonic acid |
| Alkali Fusion (Autoclave) | 8-Quinoline sulfonic acid + NaOH + H2O + methanol catalyst | 180°C, 1.5 MPa, 7 hours | Sodium salt of 8-hydroxyquinoline |
| Alkali Fusion (High Temp) | NaOH + 0.5–4% H2O + quinoline sulfonic acid; 250–290°C | NaOH to sulfonic acid ratio 1.2–2:1 | Sodium salt of 8-hydroxyquinoline |
| Acidification & Crystallization | Dilute mineral acid, controlled cooling and drying | Acidification at reaction temperature | This compound |
Research Findings and Notes
- The sulfonation step requires careful temperature control to prevent side reactions and degradation.
- The alkali fusion process benefits from the presence of a small amount of water to facilitate reaction without melting the sodium hydroxide.
- The ratio of sodium hydroxide to sulfonic acid is critical for optimizing yield and purity.
- The monohydrate form is stable and commonly used in applications requiring this hydrated compound.
- Steam distillation can be employed post-acidification for further purification of 8-hydroxyquinoline derivatives.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-2-quinolinesulfonic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Medicinal Applications
Antimicrobial and Antifungal Activity
8-HQS exhibits significant antimicrobial properties, making it a candidate for developing antibacterial and antifungal agents. Research indicates that derivatives of 8-HQ, including 8-HQS, demonstrate efficacy against various pathogens. For instance, studies have shown that certain 8-HQ derivatives possess potent activity against strains like Aspergillus niger and Staphylococcus aureus .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly as an iron chelator. By binding to metal ions such as iron, 8-HQS can potentially mitigate oxidative stress in neurodegenerative diseases like Alzheimer's . This chelation mechanism is crucial as it prevents the formation of reactive oxygen species (ROS), which are implicated in neuronal damage.
Cancer Therapeutics
Recent studies highlight the potential of 8-HQS as a therapeutic agent against cancer. Its ability to inhibit bromodomain-containing protein 4 (BRD4) has garnered attention due to BRD4's role in cancer cell proliferation and survival . The structure-activity relationship (SAR) studies suggest that modifications to the 8-HQ scaffold can enhance its anticancer properties, making it a valuable lead compound for drug development .
Analytical Applications
Fluorescent Sensing of Metal Ions
One prominent application of 8-HQS is in the field of analytical chemistry as a fluorescent chemosensor for detecting metal ions. The compound's ability to form stable complexes with metal ions such as Al³⁺ and Zn²⁺ enhances its fluorescence properties, allowing for sensitive detection in environmental and biological samples . This application is particularly useful in monitoring metal ion concentrations in various matrices.
Chromatographic Techniques
8-HQS serves as a pre- and post-column reagent in high-performance liquid chromatography (HPLC) for the fluorescence detection of metal ions. Its chelating ability improves the sensitivity and selectivity of chromatographic analyses . This application is critical for environmental monitoring and assessing metal ion contamination.
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
In materials science, derivatives of 8-HQ have been explored as electron transport materials in organic light-emitting diodes (OLEDs). The unique electronic properties of 8-HQS allow it to facilitate charge transport within OLED devices, contributing to their efficiency and performance .
Case Studies
Mechanism of Action
The mechanism of action of 8-hydroxy-2-quinolinesulfonic acid monohydrate involves its ability to chelate metal ions. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring form a bidentate ligand, which can coordinate with metal ions such as copper, zinc, and iron . This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the sulfonic acid group enhances the solubility and bioavailability of the compound .
Comparison with Similar Compounds
Physical and Chemical Properties :
- Appearance : Crystalline solid, often light yellow in color .
- Solubility : Highly soluble in water due to the hydrophilic sulfonic acid group, enhancing its utility in aqueous applications .
- Reactivity : The hydroxyl group (–OH) and sulfonic acid (–SO₃H) groups confer acidity and metal-chelating properties, enabling interactions with divalent cations like Fe²⁺, Cu²⁺, and Zn²⁺ .
Structural and Functional Group Variations
The compound’s uniqueness arises from the position of substituents on the quinoline ring. Comparisons with structurally related compounds are summarized below:
Key Differences and Research Findings
Positional Isomerism (2-SO₃H vs. 5-SO₃H) :
- 8-Hydroxy-2-quinolinesulfonic acid exhibits stronger metal-binding affinity compared to its 5-sulfonic isomer due to the proximity of the –OH and –SO₃H groups, which stabilize metal complexes . In contrast, 8-hydroxyquinoline-5-sulfonic acid is used in crystallography for designing coordination polymers, leveraging its extended conjugation .
Counterion Effects :
- The sulfate derivative (8-quinolinol sulfate monohydrate) has reduced acidity compared to the sulfonic acid analogs, making it suitable for pH-sensitive applications like buffer systems .
Substituent Modifications :
- Halogenation: Introducing iodine at the 7-position (e.g., 7-iodo-8-hydroxyquinoline-5-sulfonic acid) enhances selectivity for heavy metal detection but reduces solubility .
- Non-quinoline analogs: p-Toluenesulfonic acid monohydrate lacks metal-chelating properties but is widely used as a Brønsted acid catalyst in esterification and condensation reactions .
Biological Activity
8-Hydroxy-2-quinolinesulfonic acid monohydrate (also referred to as 8-HQS) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential applications in various fields such as cancer therapy and biofortification.
- Chemical Formula : C9H7NO4S
- Molecular Weight : 223.22 g/mol
- CAS Number : 547-91-1
8-HQS acts primarily as an inhibitor of protein tyrosine phosphatases (PTPs), specifically SHP2 and SHP1. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of these pathways can lead to reduced cell proliferation in cancerous cells.
Inhibition Potency
The IC50 values for 8-HQS against various PTPs are as follows:
- SHP2: 0.318 μM
- SHP1: 0.355 μM
- PTP1B: 1.691 μM
- HePTP: 7.745 μM
- DEP1: 65.617 μM
- CD45: 84.473 μM
- LAR: 150.930 μM .
Anticancer Properties
8-HQS has demonstrated significant anticancer activity, particularly against breast cancer cell lines such as MDA-MB-468. Studies indicate that it inhibits EGF-induced Erk1/2 activation, leading to reduced cell viability and proliferation .
Case Study :
In vitro studies showed that treatment with 8-HQS led to a dose-dependent decrease in MDA-MB-468 cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment.
Antimicrobial Activity
Research has also explored the antimicrobial properties of quinoline derivatives, including 8-HQS. It has shown effectiveness against various bacterial strains, indicating its potential use as an antibacterial agent .
Biofortification Applications
Recent studies have investigated the use of 8-HQS in the biofortification of crops, particularly potatoes, enhancing their nutritional profile by increasing iodine content. The compound facilitated higher accumulation of iodine compared to traditional methods, thereby improving the nutritional value of the tubers .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 8-Hydroxy-2-quinolinesulfonic acid monohydrate?
- Methodological Answer : Synthesis typically involves sulfonation of 8-hydroxyquinoline derivatives. A validated approach includes converting quinoline sulfonic acid to its sulfochloride intermediate using chlorinating agents (e.g., PCl₅ or SOCl₂), followed by hydrolysis to form the sulfonic acid. Alkylation in acetone-aqueous alcohol media yields thiosulfonate esters, which can be isolated as sodium or potassium salts. Recrystallization from aqueous ethanol is recommended to obtain the monohydrate form .
- Key Considerations : Monitor reaction pH and temperature to avoid over-sulfonation. Use TLC or HPLC to track intermediate formation.
Q. How can the compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- IR Spectroscopy : Identify hydroxyl (-OH, ~3200 cm⁻¹) and sulfonic acid (-SO₃H, ~1030–1200 cm⁻¹) groups. Compare with reference spectra from NIST databases .
- NMR : Use ¹H/¹³C NMR to confirm aromatic protons (δ 7–9 ppm) and sulfonic acid substitution patterns.
- Crystallography : Employ single-crystal X-ray diffraction (SHELX suite) for structural elucidation. Refinement with SHELXL ensures accurate bond-length and angle measurements .
Q. What factors influence the solubility and stability of this compound in aqueous solutions?
- Methodological Answer :
- Solubility : The compound is hygroscopic and exhibits pH-dependent solubility. At neutral pH, it forms stable aqueous solutions due to ionization of the sulfonic acid group (-SO₃⁻). Solubility decreases under acidic conditions (pH < 3) .
- Stability : Store in airtight containers at 0–6°C to prevent dehydration. Avoid prolonged exposure to light, which may degrade the quinoline backbone .
Advanced Research Questions
Q. How can synthesis be optimized for high purity and yield in multi-step reactions?
- Methodological Answer :
- Catalyst Selection : Use transition-metal catalysts (e.g., Rh) for regioselective annulation reactions, as demonstrated in quinoline carboxylate synthesis .
- Purification : Employ gradient recrystallization (ethanol/water) to separate the monohydrate from anhydrous impurities. Monitor purity via elemental analysis (C, H, N, S) and ICP-MS for trace metals .
- Data Contradiction Analysis :
Conflicting yield reports may arise from varying solvent ratios or residual moisture. Standardize reaction conditions (e.g., solvent dryness) for reproducibility.
- Data Contradiction Analysis :
Q. What advanced analytical techniques are suitable for trace impurity profiling?
- Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to detect sulfonated byproducts.
- Ion Chromatography : Quantify residual sulfates or halides from synthesis .
Q. How can computational methods predict the compound’s physicochemical properties?
- Methodological Answer :
- Solubility Prediction : Apply the McGowan method to estimate logP (octanol-water partition coefficient) and logS (aqueous solubility). Validate with experimental data from NIST .
- DFT Calculations : Model electronic transitions (UV-Vis) and acid dissociation constants (pKa) using Gaussian or ORCA software .
Q. What is the compound’s role in catalytic or multi-component reactions?
- Methodological Answer :
- Catalysis : Acts as a ligand in metal-catalyzed oxidative annulation (e.g., Rh-catalyzed [5+1] annulation for quinoline carboxylates) .
- Multi-Component Reactions : Reacts with ortho-aminophenol and arylacetylenes to form 8-hydroxy-2,4-diarylquinolines. Optimize stoichiometry (1:1:1 molar ratio) and reaction time (24–48 hrs) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact (irritant category 2) and inhalation .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels.
- First Aid : For eye exposure, rinse with water for ≥15 mins; for ingestion, administer activated charcoal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
